Cas no 1171434-17-5 (N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide)

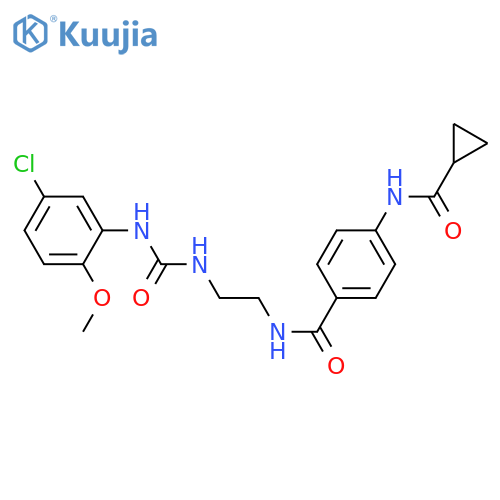

1171434-17-5 structure

商品名:N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide

N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide 化学的及び物理的性質

名前と識別子

-

- N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide

- N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide

- N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide

- 1171434-17-5

- VU0637866-1

- F5226-2158

- N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide

- AKOS024501181

-

- インチ: 1S/C21H23ClN4O4/c1-30-18-9-6-15(22)12-17(18)26-21(29)24-11-10-23-19(27)13-4-7-16(8-5-13)25-20(28)14-2-3-14/h4-9,12,14H,2-3,10-11H2,1H3,(H,23,27)(H,25,28)(H2,24,26,29)

- InChIKey: OYKHYLHJBHXYHS-UHFFFAOYSA-N

- ほほえんだ: C(NCCNC(=O)NC1=CC(Cl)=CC=C1OC)(=O)C1=CC=C(NC(C2CC2)=O)C=C1

計算された属性

- せいみつぶんしりょう: 430.141

- どういたいしつりょう: 430.141

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 30

- 回転可能化学結合数: 8

- 複雑さ: 608

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 109A^2

N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5226-2158-20mg |

N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |

1171434-17-5 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2158-100mg |

N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |

1171434-17-5 | 100mg |

$248.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2158-15mg |

N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |

1171434-17-5 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2158-25mg |

N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |

1171434-17-5 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2158-50mg |

N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |

1171434-17-5 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2158-2μmol |

N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |

1171434-17-5 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2158-30mg |

N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |

1171434-17-5 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2158-1mg |

N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |

1171434-17-5 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2158-4mg |

N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |

1171434-17-5 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5226-2158-10mg |

N-(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}ethyl)-4-cyclopropaneamidobenzamide |

1171434-17-5 | 10mg |

$79.0 | 2023-09-10 |

N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

1171434-17-5 (N-(2-{(5-chloro-2-methoxyphenyl)carbamoylamino}ethyl)-4-cyclopropaneamidobenzamide) 関連製品

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量